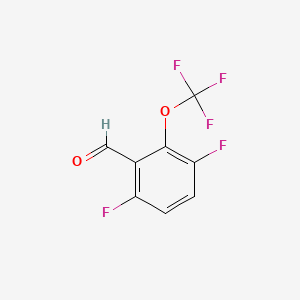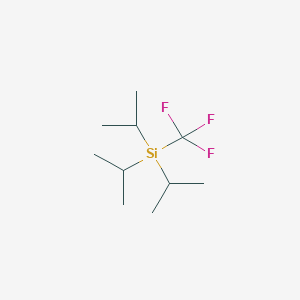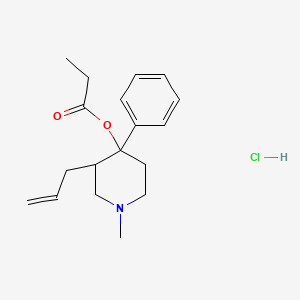![molecular formula C11H11Br2F2N B13428411 1-[4-Bromo-2-(bromomethyl)phenyl]-3,3-difluoro-pyrrolidine](/img/structure/B13428411.png)
1-[4-Bromo-2-(bromomethyl)phenyl]-3,3-difluoro-pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-Bromo-2-(bromomethyl)phenyl]-3,3-difluoro-pyrrolidine is an organic compound characterized by the presence of bromine, fluorine, and pyrrolidine moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-Bromo-2-(bromomethyl)phenyl]-3,3-difluoro-pyrrolidine typically involves multi-step organic reactions. One common method includes the bromination of a precursor compound followed by the introduction of the difluoro-pyrrolidine moiety. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like palladium or copper complexes to facilitate the reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and fluorination processes under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-[4-Bromo-2-(bromomethyl)phenyl]-3,3-difluoro-pyrrolidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.
Reduction Reactions: Reduction can be used to modify the bromomethyl group to a methyl group.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amine derivative, while oxidation can produce a ketone or aldehyde derivative.
Wissenschaftliche Forschungsanwendungen
1-[4-Bromo-2-(bromomethyl)phenyl]-3,3-difluoro-pyrrolidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Wirkmechanismus
The mechanism of action of 1-[4-Bromo-2-(bromomethyl)phenyl]-3,3-difluoro-pyrrolidine involves its interaction with specific molecular targets. The bromine and fluorine atoms can form strong bonds with biological macromolecules, influencing their activity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
- 1-[4-Bromo-2-(bromomethyl)phenyl]-3,3-difluoro-pyrrolidine
- 2,4-Difluorobenzyl chloride
- 4-(Bromomethyl)phenyl derivatives
Uniqueness: this compound is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical and biological properties. Its structural features allow for versatile modifications, making it a valuable compound in various research applications.
Eigenschaften
Molekularformel |
C11H11Br2F2N |
|---|---|
Molekulargewicht |
355.02 g/mol |
IUPAC-Name |
1-[4-bromo-2-(bromomethyl)phenyl]-3,3-difluoropyrrolidine |
InChI |
InChI=1S/C11H11Br2F2N/c12-6-8-5-9(13)1-2-10(8)16-4-3-11(14,15)7-16/h1-2,5H,3-4,6-7H2 |
InChI-Schlüssel |
HLZSVDAJCOUWLN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CC1(F)F)C2=C(C=C(C=C2)Br)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[[(2E,6E)-9-(3,3-Dimethyl-2-oxiranyl)-3,7-dimethyl-2,6-nonadien-1-yl]oxy]tetrahydro-2H-pyran](/img/structure/B13428328.png)

![(R)-1-(1-Benzylpiperidin-3-yl)-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B13428338.png)



![N-(2-(Phenylthio)phenyl)dibenzo[b,f][1,4]thiazepin-11-amine](/img/structure/B13428370.png)


![1-isopropyl-1H-imidazo[1,2-b]pyrazole-6-carboxamide](/img/structure/B13428386.png)

![(1S,2R,3S)-9-(2-amino-2-oxoethyl)-3-[(1R)-1-hydroxyethyl]-4-oxo-5,9-diazatricyclo[5.4.0.02,5]undec-6-ene-6-carboxylic acid](/img/structure/B13428392.png)
![2-(2,2-difluoroethoxy)-N-(5,8-dimethoxy-[1,2,4]triazolo[1,5-c]pyrimidin-2-yl)-4-(trifluoromethyl)benzenesulfonamide](/img/structure/B13428394.png)

